molecular formula C9H8 B1654451 Benzene, 1,2-propadienyl- CAS No. 2327-99-3

Benzene, 1,2-propadienyl-

Cat. No. B1654451
CAS RN: 2327-99-3
M. Wt: 116.16 g/mol
InChI Key: WEHMXWJFCCNXHJ-UHFFFAOYSA-N
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Description

“Benzene, 1,2-propadienyl-” is a chemical compound with the molecular formula C9H8 . It is also known by other names such as Phenylallene and Phenylpropadiene . The molecular

Scientific Research Applications

Gold(I)-Catalyzed Synthesis

Gold(I)-catalyzed reactions involving 1-phenyl-1,2-butadiene, a compound related to 1,2-propadienyl-benzene, have been studied for the synthesis of various organic compounds. For instance, the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by a gold(I) complex, resulted in high yields of specific products. This method is effective for various substituted allenes and alcohols, indicating its broad applicability in organic synthesis (Zhang & Widenhoefer, 2008).

Catalytic Oxidation for Drug Synthesis

Benzene derivatives like 1,2-methylenedioxy-4(1-propenyl)benzene (isosafrol), which are structurally related to 1,2-propadienyl-benzene, have been used as intermediates in drug synthesis. Research has shown that vanadium complexes can catalyze the oxidation of isosafrol to produce important drug intermediates, demonstrating the utility of these benzene derivatives in pharmaceutical synthesis (Alvarez et al., 2007).

Organic/Inorganic Hybrid Benzene Analogs

Studies have explored the synthesis and characterization of organic/inorganic hybrid structures containing elements like boron and nitrogen, in addition to carbon. These compounds, including 1,2-dihydro-1,2-azaborines, represent a significant development in the field of benzene chemistry, with potential applications in materials science and hydrogen storage (Marwitz et al., 2009).

Environmental Monitoring

Benzene and its derivatives, including 1,2-dibromoethane and 1,2-dichloroethane, have been monitored in ambient air using gas chromatography-mass spectrometry. This research highlights the environmental relevance of benzene derivatives and their importance in monitoring and controlling air pollution (Jonsson & Berg, 1980).

properties

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHMXWJFCCNXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945956
Record name Propadienylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2-propadienyl-

CAS RN

2327-99-3
Record name Benzene, 1,2-propadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propadienylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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